2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide
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Overview
Description
2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiazolidine ring, a piperidine moiety, and a phenylacetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidine ring.
Introduction of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution, where a piperidine derivative reacts with the thiazolidine intermediate.
Attachment of the Phenylacetamide Group: The final step involves the acylation of the thiazolidine-piperidine intermediate with phenylacetyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or phenylacetamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dioxopiperidin-3-yl)-4-(4-(piperazin-1-ylmethyl)piperidin-1-yl)Isoindole-1,3-dione hydrochloride
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione hydrochloride
Uniqueness
2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-15(18-13-7-3-1-4-8-13)11-14-16(22)20(17(23)24-14)12-19-9-5-2-6-10-19/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYRSIYFQRVXHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C(SC2=O)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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